molecular formula C9H14ClN3O2 B2510090 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 2137831-10-6

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2510090
CAS No.: 2137831-10-6
M. Wt: 231.68
InChI Key: ANZLXURYQXBVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a dihydropyrimidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the dihydropyrimidinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. Docking studies have suggested that it may bind to certain protein pockets, influencing biological activities such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.

    Pyrrolidin-2,5-dione: Another derivative with potential biological activities.

    Prolinol: A compound with a pyrrolidine ring and hydroxyl group.

Uniqueness

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific combination of a methoxy group and a dihydropyrimidinone core, which may confer distinct biological properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-7-5-11-8(12-9(7)13)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLXURYQXBVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.